ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic esters. The molecular structure consists of a pentanoic acid derivative where the second carbon atom bears a substituted pyrazole ring system. The pyrazole moiety contains an amino group at the 3-position, creating the characteristic 3-amino-1H-pyrazol-1-yl substituent pattern. The ester functionality involves an ethyl group attached to the carboxylic acid portion of the pentanoate backbone.
The molecular formula C₁₀H₁₇N₃O₂ reflects the presence of ten carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition indicates the presence of multiple functional groups including the pyrazole heterocycle with its two nitrogen atoms, the amino substituent contributing the third nitrogen, the ester carbonyl and alkoxy oxygen atoms, and the extensive aliphatic carbon framework. The degree of unsaturation calculation reveals three degrees of unsaturation, accounting for the pyrazole ring system and the ester carbonyl group.
The canonical Simplified Molecular Input Line Entry System representation CCCC(C(=O)OCC)N1C=CC(N)=N1 provides a linear description of the molecular connectivity. This notation systematically describes the propyl chain (CCC), the central carbon bearing both the ester group (C(=O)OCC) and the pyrazole substituent (N1C=CC(N)=N1). The International Chemical Identifier string InChI=1S/C10H17N3O2/c1-3-5-8(10(14)15-4-2)13-7-6-9(11)12-13/h6-8H,3-5H2,1-2H3,(H2,11,12) provides a standardized representation suitable for database searches and computational applications.
Properties
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-8(10(14)15-4-2)13-7-6-9(11)12-13/h6-8H,3-5H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCSEXFCQGJANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate typically involves the reaction of 3-amino-1H-pyrazole with ethyl 2-bromopentanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate serves as a valuable scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
- Kinase Inhibition : The pyrazole moiety is recognized for its ability to inhibit various kinases, which are critical in regulating cellular processes. Recent studies have shown that derivatives of pyrazole can selectively inhibit cyclin-dependent kinases (CDKs), which are implicated in cancer progression. For instance, compounds derived from the pyrazole structure have demonstrated potent inhibition against CDK16, with an effective concentration (EC50) as low as 33 nM .
- Antimicrobial Activity : Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For example, studies have reported that certain pyrazole derivatives possess broad-spectrum activity against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship Studies
The efficacy of this compound can be optimized through structure-activity relationship (SAR) studies. These studies involve modifying different substituents on the pyrazole ring to evaluate their impact on biological activity.
- Antitubercular Activity : A recent investigation into 2-pyrazolylpyrimidinones revealed that structural modifications could lead to compounds with enhanced antitubercular activity. The study emphasized the importance of substituent variations at the R3 position of the pyrazole ring for achieving desired pharmacological effects .
Case Studies and Research Findings
Several case studies illustrate the potential applications of this compound:
Future Directions and Implications
The ongoing research into this compound highlights its potential as a versatile building block in drug discovery. Future studies should focus on:
- Exploring New Derivatives : Continued synthesis and evaluation of new derivatives may lead to the discovery of more potent and selective inhibitors for various therapeutic targets.
- Clinical Applications : Investigating the pharmacokinetics and safety profiles of these compounds in clinical settings will be crucial for their development into viable therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl pentanoate (8a)
- Structure: Contains a quinazolinone core instead of a pyrazole.
- Synthesis: Prepared via condensation of compound 3 with pentanoic acid in an acidic medium .
- Spectral Data :
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethyl pentanoate
- Structure : Features an imidazole ring instead of pyrazole.
- Biological Activity : Exhibited potent antifungal activity against Candida glabrata (MIC = 0.25 mg/mL) .
- Key Difference : The imidazole ring enhances antifungal efficacy compared to pyrazole derivatives, likely due to improved interaction with fungal enzymes .
Ethyl 5-(5-Bromo-1H-indol-1-yl)pentanoate
- Structure : Contains an indole ring substituted with bromine.
- Physicochemical Properties: Molecular formula: C₁₅H₁₈BrNO₂. Molar mass: 324.21 g/mol. Storage: Requires 2–8°C due to sensitivity .
- Key Difference : The brominated indole group increases molecular weight and may influence photostability compared to the unsubstituted pyrazole analogue .
Simple Pentanoate Esters
Ethyl Pentanoate
- Structure : A basic ester lacking heterocyclic components.
- Applications : Commonly used as a flavoring agent due to its fruity odor.
Butyl Pentanoate and Amyl Pentanoate
- Structure : Differ in alkyl chain length (butyl vs. amyl).
- Physicochemical Comparison: Compound Boiling Point (°C) Solubility (Water) Ethyl pentanoate 145–148 Low Butyl pentanoate 185–190 Very low Amyl pentanoate 210–215 Insoluble
- Key Difference : Longer alkyl chains reduce water solubility but enhance lipophilicity, which is critical for membrane permeability in drug design.
Carboxylic Acid Analogues
2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic Acid
Biological Activity
Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an amino group and an ethyl ester. The presence of these functional groups allows for various interactions with biological molecules, including hydrogen bonding and hydrophobic interactions. These interactions can influence several biochemical pathways, making the compound a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins, which can modulate their activity. The amino group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives that may exhibit enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. Mechanistically, the compound's interaction with specific molecular targets involved in cell cycle regulation contributes to its ability to inhibit tumor growth .
Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the amino group and the ester moiety significantly influence biological activity. This compound was identified as a promising candidate due to its favorable physicochemical properties and biological activity against pathogens and cancer cells .
Comparative Analysis
A comparative analysis with similar compounds revealed that this compound possesses unique characteristics due to the combination of the amino group and ethyl ester. This uniqueness allows for distinct interactions within biological systems compared to other pyrazole derivatives.
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Induces apoptosis in cancer cells; effective against bacteria |
| 3-Amino-1-methyl-1H-pyrazole | Limited antimicrobial activity | Lacks ethyl ester functionality |
| Ethyl 2-(3-nitro-1H-pyrazol-1-yl)pentanoate | Moderate anticancer activity | Nitro group alters interaction with targets |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling pyrazole derivatives with ester-functionalized precursors. For example, reactions may start with 3-amino-1H-pyrazole and ethyl 2-bromopentanoate under basic conditions (e.g., potassium carbonate) in aprotic solvents like DMF or acetonitrile . Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while purification uses column chromatography. Yield optimization requires precise control of stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hr) .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
- Methodology : X-ray crystallography (using SHELXL for refinement ), NMR (¹H/¹³C), and mass spectrometry (HRMS-ESI) are standard. For crystallography, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL refinement parameters, such as anisotropic displacement for non-H atoms and hydrogen bonding analysis, resolve structural ambiguities . NMR assignments focus on pyrazole ring protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~170 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to minimize byproducts in pyrazole-ester conjugates?
- Methodology : Byproduct analysis via LC-MS or GC-MS identifies competing reactions (e.g., over-alkylation). Strategies include:
- Protecting groups : Temporarily blocking the pyrazole amino group with Boc or Fmoc to prevent undesired side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the pyrazole nitrogen, improving regioselectivity .
- Catalytic systems : Transition metal catalysts (e.g., CuI) for Ullmann-type couplings reduce side product formation .
Q. What experimental approaches resolve contradictions in biological activity data across structurally similar analogs?
- Case Study : Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate shows higher antimicrobial activity than non-chlorinated analogs due to enhanced lipophilicity and target binding . To validate:
- Comparative assays : Test analogs under identical conditions (e.g., MIC against S. aureus and C. albicans), controlling for solubility (DMSO vehicle consistency) .
- Computational docking : Compare binding affinities to target enzymes (e.g., fungal CYP51) using Schrödinger Suite or AutoDock .
- Metabolic stability : Assess half-life in liver microsomes to rule out pharmacokinetic disparities .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodology :
- QSAR models : Correlate substituent effects (e.g., Cl, methyl groups) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial dihydrofolate reductase) to identify critical binding residues .
- ADMET prediction : Tools like SwissADME predict absorption and toxicity, prioritizing derivatives with optimal pharmacokinetic profiles .
Q. What strategies address challenges in crystallizing pyrazole-ester derivatives for structural studies?
- Methodology :
- Solvent screening : Use vapor diffusion with PEG-based precipitants. Ethyl/pentanoate esters often crystallize in ethanol/water mixtures .
- Twinned data refinement : SHELXL’s TWIN command handles twinning common in low-symmetry space groups .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions improves crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
